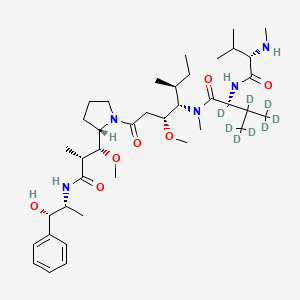

![molecular formula C21H21N5O4 B2491930 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide CAS No. 941936-10-3](/img/structure/B2491930.png)

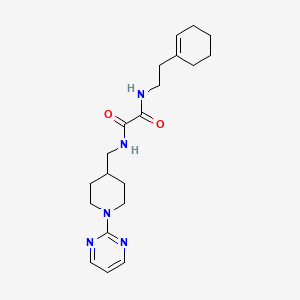

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from aromatic aldehydes and N-acetylglycine, progressing through Erlenmeyer-Azlactone synthesis to yield oxazol-5(4H)-one derivatives, and culminating in the formation of imidazo and triazinone structures through subsequent reactions with phenylhydrazine and chloroacetamide. These methods demonstrate the complexity and versatility of synthesizing imidazo[1,2-a][1,3,5]triazine derivatives, showcasing the chemical intricacies involved in producing such compounds (Sawant, 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds within this family, including the use of FT-IR, 1H NMR, 13C NMR, LC-MS, and HPTLC, helps in characterizing the specific features and confirming the identity of synthesized compounds. The structural elucidation is critical for understanding the compound's potential interactions and stability, guiding further modifications for desired properties (Sawant, 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various reagents leading to a wide array of derivatives. This flexibility in chemical reactions underlines the compound's utility as a core structure for further pharmacological exploration. The reactions include aminolysis, alkylation, and condensation processes that introduce various functional groups, significantly altering the compound's biological activities and physicochemical properties (Berest et al., 2011).

Scientific Research Applications

Antitumor Activity

The derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine, including compounds similar to the specified chemical, have been identified for their antitumor activities. Studies demonstrate their effectiveness in inhibiting the growth of various carcinoma cells, including human LS180, HeLa, T47D, A549, and RPMI 8226 carcinoma cells. Some compounds have shown strong affinity for specific cancer cells at lower concentrations while being non-toxic to normal cell lines, suggesting their potential as selective anticancer agents (Sztanke et al., 2007).

Synthesis and Cytotoxic Activity

Another research focused on synthesizing novel poly-substituted derivatives of imidazo[2,1-c][1,2,4]triazine and evaluating their cytotoxic activities against cancer cell lines such as HL60, MOLT-4, and MCF-7. The introduction of specific groups to the compound's structure modulated its cytotoxic activity, highlighting the compound's potential in cancer therapy (Akbarzadeh et al., 2015).

Antinociceptive and Pharmacological Activities

Compounds within the imidazo[2,1-c][1,2,4]triazine class have been studied for their antinociceptive activities. Certain derivatives exhibit significant antinociceptive activity, suggesting potential applications in pain management. Some derivatives also show opioid-like analgesic activity and protective effects in seizure models (Sztanke et al., 2005).

Biochemical Impacts and Insecticidal Potential

Research into the biochemical impacts of imidazo[2,1-c][1,2,4]triazine derivatives also includes their potential use as insecticidal agents. Studies have evaluated their effectiveness against pests like the cotton leafworm, Spodoptera littoralis, demonstrating notable toxic effects and suggesting applications in agriculture (Soliman et al., 2020).

properties

IUPAC Name |

2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4/c1-2-30-17-10-8-16(9-11-17)24-12-13-25-19(28)20(29)26(23-21(24)25)14-18(27)22-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRDWEMKJVFQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)

![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)